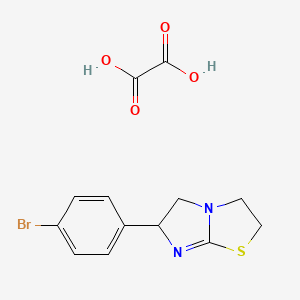

(-)-p-Bromotetramisole oxalate

Vue d'ensemble

Description

Oxalate, also known as ethanedioate, is an anion with the chemical formula C2O4^2- . It occurs naturally in many foods and forms a variety of salts and esters . Oxalate can bind to minerals in your gut and prevent some of them from being absorbed .

Synthesis Analysis

The synthesis of oxalate complexes often involves the reaction of oxalic acid with other compounds . For example, oxalate can react with oxalate converter and oxalate enzyme mix to form an intermediate, which can be detected using spectrophotometry .

Molecular Structure Analysis

The oxalate anion exists in a nonplanar conformation where the O–C–C–O dihedrals approach 90° with approximate D2d symmetry . When chelated to cations, oxalate adopts the planar, D2h conformation .

Chemical Reactions Analysis

Oxalate can react with various substances. For example, in a titration, oxalate can react rapidly and completely with another reactant to determine the concentration of the compound of interest .

Physical And Chemical Properties Analysis

Oxalate is a colorless dianion . It can bind to minerals in the gut and prevent the body from absorbing them . For example, spinach is high in calcium and oxalate, which prevents a lot of the calcium from being absorbed into the body .

Applications De Recherche Scientifique

1. Biochemical Research

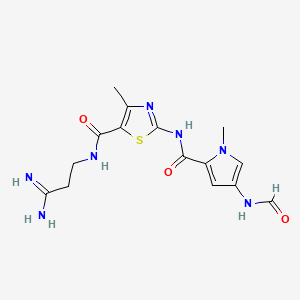

(-)-p-Bromotetramisole oxalate has been utilized in biochemical research, particularly in the study of alkaline phosphatase isoenzymes. Van Belle, de Broe, and Wieme (1977) highlighted its use as a reagent for measuring placental or intestinal isoenzymes of alkaline phosphatase in human serum, noting its high discriminating potency at low concentrations (van Belle, de Broe, & Wieme, 1977). Additionally, Kuwana and Rosalki (1991) used L-p-bromotetramisole to inhibit non-intestinal alkaline phosphatase in plasma, allowing for the measurement of intestinal alkaline phosphatase (Kuwana & Rosalki, 1991).

2. Medical Research

In medical research, (-)-p-Bromotetramisole oxalate's properties as an alkaline phosphatase inhibitor have been explored. Lyaruu, Wöltgens, and Bervoets (1987) investigated its effect on the formation of trichloroacetic acid-insoluble phosphate from inorganic phosphate in hamster molar tooth-germs, providing insights into tooth mineralization processes (Lyaruu, Wöltgens, & Bervoets, 1987).

3. Enzyme Research

In enzyme research, Borgers and Thoné (1975) introduced L-p-bromotetramisole as a potent inhibitor of non-specific alkaline phosphatase in rat tissues. They found that it achieved complete inhibition at a concentration of 0.1 mM, except in the intestine (Borgers & Thoné, 1975).

4. Environmental Biotechnology

In the field of environmental biotechnology, the applications of oxalate, a component of (-)-p-Bromotetramisoleoxalate, have been studied. For instance, Yadav et al. (2014) researched the secretion of oxalate in Pseudomonas fluorescens and its impact on solubilizing rock phosphate, demonstrating its potential in enhancing plant growth and phosphorus content in soils (Yadav, Kumar, Archana, & Naresh Kumar, 2014). Gadd et al. (2014) explored the significant role of oxalate in geomycology, biodeterioration, and bioremediation, emphasizing its ubiquity in these processes (Gadd et al., 2014).

5. Chemical Analysis

(-)-p-Bromotetramisole oxalate has also found application in chemical analysis. Peldszus, Huck, and Andrews (1998) expanded an ion chromatography method for organic acids to include oxalate, highlighting its utility in monitoring by-products in drinking water (Peldszus, Huck, & Andrews, 1998).

6. Pharmacology

In pharmacological research, von Rechenberg et al. (1984) proposed a method for determining fructose 1,6-bisphosphatase in human serum using 1-p-bromotetramisole oxalate, demonstrating its potential in diagnosing liver disease (von Rechenberg et al., 1984).

Safety And Hazards

Orientations Futures

Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability . Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .

Propriétés

IUPAC Name |

(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBIBHDIQCNIS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-p-Bromotetramisole oxalate | |

CAS RN |

62284-79-1 | |

| Record name | (-)-p-Bromotetramisole oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62284-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)